PXYD4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

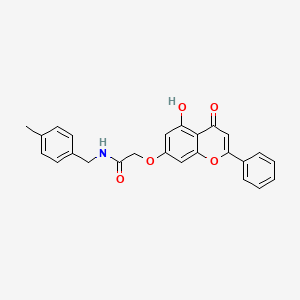

Fórmula molecular |

C25H21NO5 |

|---|---|

Peso molecular |

415.4 g/mol |

Nombre IUPAC |

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C25H21NO5/c1-16-7-9-17(10-8-16)14-26-24(29)15-30-19-11-20(27)25-21(28)13-22(31-23(25)12-19)18-5-3-2-4-6-18/h2-13,27H,14-15H2,1H3,(H,26,29) |

Clave InChI |

MXLGDXHYFWSZPO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)CNC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |

Origen del producto |

United States |

Foundational & Exploratory

PXYD4: A Novel Antagonist of Ribosomal Protein S1 in Mycobacterium tuberculosis

An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge. This has intensified the search for novel therapeutic agents that act on previously unexploited bacterial targets. One such promising target is the ribosomal protein S1 (RpsA), a key player in a unique bacterial ribosome rescue system known as trans-translation. This guide provides a comprehensive overview of the mechanism of action of PXYD4, a novel small molecule antagonist of Mtb RpsA.

The Target: Ribosomal Protein S1 (RpsA) and its Role in Trans-translation

In Mycobacterium tuberculosis, the ribosomal protein S1 (RpsA) is an essential protein involved in the initiation of protein synthesis and, crucially, in the process of trans-translation[1]. Trans-translation is a quality control mechanism that rescues ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA) molecules[1][2]. This process is particularly important for the survival of Mtb under stressful conditions, such as those encountered within the host, and is considered essential for the viability of non-replicating "persister" cells, which are notoriously difficult to eradicate with conventional antibiotics[1][2].

The trans-translation process is mediated by a unique molecule called transfer-messenger RNA (tmRNA), in conjunction with a small protein B (SmpB) and Elongation Factor Tu (EF-Tu). RpsA plays a critical role by binding to tmRNA and facilitating its entry into the stalled ribosome. Once in the ribosome, the tmRNA adds a short peptide tag to the incomplete and potentially toxic polypeptide, marking it for degradation by cellular proteases. The ribosome is then released and can resume protein synthesis. Inhibition of this pathway is a promising strategy for developing new anti-tubercular drugs.

This compound: A Novel Antagonist of RpsA

This compound has been identified as a small molecule antagonist of the M. tuberculosis ribosomal protein S1 (RpsA). It was discovered through a rational drug design approach, building upon the understanding of how the anti-tubercular drug pyrazinamide (PZA) was proposed to interact with the C-terminal domain (CTD) of RpsA.

Quantitative Data on this compound-RpsA Binding

The binding affinity of this compound to the C-terminal domain of RpsA has been quantified, demonstrating a direct interaction. The dissociation constants (Kd) were determined for both the wild-type RpsA-CTD and a mutant version (Δ438A) which is associated with resistance to pyrazinamide.

| Protein Variant | Dissociation Constant (Kd) |

| RpsA-CTD (Wild-Type) | 3.24 µM |

| RpsA-CTD (Δ438A Mutant) | 1.64 µM |

Table 1: Binding affinity of this compound for wild-type and mutant RpsA-CTD. Data sourced from a commercial supplier and is for reference only.

Interestingly, this compound exhibits a higher affinity for the mutant RpsA-CTD, suggesting a different binding mode compared to pyrazinoic acid (the active form of PZA), which reportedly loses its ability to bind to this mutant. This indicates that this compound could be effective against PZA-resistant strains of Mtb that harbor this specific RpsA mutation.

Proposed Mechanism of Action

The proposed mechanism of action for this compound is the inhibition of the trans-translation process through direct binding to RpsA. By occupying the binding site on RpsA that is crucial for its interaction with tmRNA, this compound is thought to prevent the formation of the RpsA-tmRNA complex. This disruption would halt the ribosome rescue pathway, leading to an accumulation of stalled ribosomes and toxic, incomplete polypeptides, ultimately resulting in bacterial cell death, particularly in persister cells that are highly dependent on this pathway for survival.

References

In-Depth Technical Guide: PXYD4, a Novel Antagonist of Ribosomal Protein S1 in Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of PXYD4, a small molecule antagonist targeting the ribosomal protein S1 (RpsA) of Mycobacterium tuberculosis (Mtb). RpsA is a critical component of the bacterial translational machinery, playing an essential role in the trans-translation process, a ribosome rescue system vital for the survival of Mtb, particularly in its persistent state. The inhibition of RpsA presents a promising strategy for the development of novel anti-tuberculous agents. This guide details the binding affinity of this compound to RpsA, presents a representative experimental protocol for determining such interactions, and illustrates the compound's proposed mechanism of action.

Introduction to this compound and its Target, RpsA

This compound is identified as a small molecule antagonist of the Mycobacterium tuberculosis ribosomal protein S1 (RpsA). Unlike the well-characterized ribosomal protein S1 in E. coli, Mtb RpsA possesses a unique C-terminal domain (CTD) which is implicated in its function in trans-translation. This process is crucial for rescuing ribosomes that have stalled on damaged or incomplete mRNA transcripts, a frequent occurrence under stress conditions faced by Mtb within a host. By targeting RpsA, this compound is proposed to disrupt this essential rescue mechanism, leading to an accumulation of stalled ribosomes and ultimately, bacterial cell death. This mechanism is of particular interest for combating persistent Mtb infections, which are notoriously difficult to eradicate with conventional antibiotics.

Quantitative Binding Affinity of this compound to RpsA

The binding affinity of this compound to the C-terminal domain (CTD) of Mtb RpsA has been quantitatively determined. The data, available from chemical suppliers, indicates a micromolar-range affinity. Notably, the affinity for a mutant version of RpsA-CTD, associated with resistance to other RpsA-targeting compounds, has also been characterized.

| Compound | Target Protein | Dissociation Constant (Kd) |

| This compound | RpsA-CTD (Wild-Type) | 3.24 µM |

| This compound | RpsA-CTD (Δ438A Mutant) | 1.64 µM |

Table 1: Quantitative binding data for this compound with wild-type and mutant RpsA-CTD. The data is sourced from commercially available information on this compound.[1]

Experimental Protocols: Determination of Binding Affinity

While the specific experimental protocol used to generate the binding data for this compound is not publicly available in peer-reviewed literature, this section details a representative and widely-used methodology for characterizing the binding affinity of a small molecule to a protein target: Surface Plasmon Resonance (SPR). This method is suitable for determining kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Representative Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) of this compound for the C-terminal domain of M. tuberculosis RpsA.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, with 1% DMSO)

-

Recombinant purified Mtb RpsA-CTD protein (ligand)

-

This compound (analyte) dissolved in 100% DMSO for stock, with serial dilutions in running buffer.

Methodology:

-

Protein Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the RpsA-CTD protein, diluted in immobilization buffer to a concentration of 20 µg/mL, over the activated surface until the desired immobilization level (e.g., ~2000 Resonance Units, RU) is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell is similarly activated and deactivated without protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., concentrations ranging from 0.1 µM to 50 µM). The final DMSO concentration should be kept constant across all samples and in the running buffer.

-

Inject the this compound solutions over both the RpsA-CTD and reference flow cells at a constant flow rate (e.g., 30 µL/min). Each injection cycle should consist of:

-

An association phase (e.g., 120 seconds) where the analyte flows over the sensor surface.

-

A dissociation phase (e.g., 240 seconds) where running buffer flows over the surface.

-

-

Between each concentration, regenerate the sensor surface to remove bound analyte by injecting a pulse of a regeneration solution (e.g., 50 mM NaOH or a high salt buffer), followed by a stabilization period with running buffer.

-

-

Data Analysis:

-

The response data from the reference flow cell is subtracted from the RpsA-CTD flow cell data to obtain specific binding sensorgrams.

-

The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

-

Visualizations: Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for assessing its binding affinity.

Caption: Proposed mechanism of this compound as an antagonist of RpsA in M. tuberculosis.

Caption: Generalized workflow for determining this compound binding affinity using SPR.

References

Structural Analysis of Protein Complexes: A Methodological Overview

To our valued researchers, scientists, and drug development professionals,

This technical guide addresses the topic of the structural analysis of the PXYD4 and RpsA complex. Following a comprehensive review of the current scientific literature, it is important to note that there is no documented evidence of a direct interaction or complex formation between this compound and Ribosomal Protein SA (RpsA) .

Therefore, this document will provide a detailed overview of the individual characteristics of this compound and RpsA and a guide to the state-of-the-art methodologies used for the structural analysis of protein-protein interactions and complexes. This will serve as a foundational resource for researchers investigating novel protein complexes.

Introduction to this compound and RpsA

This compound (FXYD domain-containing ion transport regulator 4) is a member of the FXYD family of proteins. It is known to associate with and regulate the activity of the Na+/K+-ATPase, an essential ion pump that maintains the electrochemical gradients of sodium and potassium ions across the plasma membrane. By modulating the affinity of the Na+/K+-ATPase for Na+, this compound plays a role in ion homeostasis.

RpsA (Ribosomal Protein SA) , also known as 40S ribosomal protein SA, is a component of the small ribosomal subunit and is involved in protein synthesis.[1] Beyond its role in the ribosome, RpsA is a multifunctional protein. It is also found on the cell surface where it acts as a receptor for various extracellular ligands, including laminin, and is implicated in pathogen entry into host cells.[2][3] The human RpsA protein consists of a folded N-terminal domain and an intrinsically disordered C-terminal extension.[4]

Methodologies for Structural Analysis of Protein Complexes

The structural elucidation of protein complexes is a cornerstone of modern drug discovery and molecular biology. The following are key experimental protocols typically employed.

Co-Immunoprecipitation (Co-IP) to Confirm Interaction

Co-IP is a widely used technique to identify and validate protein-protein interactions in vivo.

Detailed Protocol:

-

Cell Lysis: Cells expressing the bait protein (e.g., tagged RpsA) are lysed using a non-denaturing lysis buffer to maintain protein interactions.

-

Antibody Incubation: An antibody specific to the bait protein is added to the cell lysate and incubated to form an antibody-protein complex.

-

Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, thus immobilizing the antibody-protein complex.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting partner (prey protein, e.g., this compound) to verify its presence.

X-Ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide atomic-level detail of protein structures and their interactions.[4]

Detailed Protocol:

-

Protein Expression and Purification: Large quantities of the purified and stable protein complex are required. This often involves recombinant expression in systems like E. coli, yeast, or insect cells, followed by multiple chromatography steps (e.g., affinity, ion exchange, size exclusion).

-

Crystallization: The purified protein complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals. Vapor diffusion (hanging or sitting drop) is a common method.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. An atomic model of the complex is then built into this map and refined to best fit the experimental data.

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Cryo-EM is a powerful technique for determining the structure of large and dynamic protein complexes that may be difficult to crystallize.

Detailed Protocol:

-

Sample Preparation: A small volume of the purified protein complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D model of the complex.

-

Model Building and Refinement: An atomic model of the complex is fitted into the 3D density map and refined.

Visualizing Methodologies and Hypothetical Pathways

While no specific data exists for a this compound-RpsA complex, the following diagrams illustrate a generic workflow for structural analysis and a hypothetical signaling pathway.

Caption: A generic experimental workflow for studying protein-protein interactions.

Caption: A hypothetical signaling pathway initiated by ligand binding to surface RpsA.

Quantitative Data Summary

As there is no published data on a this compound-RpsA complex, a table of quantitative data cannot be provided. For researchers interested in the biophysical characterization of a novel protein-protein interaction, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to determine binding affinities (KD), and association (ka) and dissociation (kd) rates.

| Parameter | Description | Typical Technique |

| KD | Dissociation Constant | SPR, ITC, MST |

| ka | Association Rate Constant | SPR |

| kd | Dissociation Rate Constant | SPR |

| ΔH | Enthalpy Change | ITC |

| ΔS | Entropy Change | ITC |

Caption: Common biophysical parameters for characterizing protein-protein interactions.

Conclusion

While a direct interaction between this compound and RpsA has not been reported, the methodologies outlined in this guide provide a robust framework for the investigation of novel protein complexes. The diverse functions of RpsA, both within the ribosome and on the cell surface, make it a compelling subject for future protein interaction studies. Should evidence for a this compound-RpsA complex emerge, the experimental and computational approaches described herein will be invaluable for its structural and functional elucidation, paving the way for new therapeutic strategies.

References

Navigating the Biophysical Landscape of FXYD4: A Technical Guide to Solubility and Stability in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of FXYD4, a key regulator of the Na+/K+-ATPase. Recognizing the critical need for robust and reproducible experimental conditions, this document offers a comprehensive overview of FXYD4's biophysical characteristics and provides recommendations for optimal buffer conditions to maintain its integrity during research and drug development activities. Detailed experimental protocols for assessing solubility and stability are also presented, alongside visual workflows and pathway diagrams to facilitate a deeper understanding of FXYD4's cellular context and the methodologies for its study.

Note on Protein Identification: Initial inquiries for "PXYD4" did not yield a recognized protein. This guide proceeds under the assumption that the intended protein of interest is the well-documented FXYD4 (UniProt ID: P59646), a member of the FXYD family of ion transport regulators.

Introduction to FXYD4

FXYD4, also known as FXYD domain-containing ion transport regulator 4, is a small, single-pass type I membrane protein.[1] It plays a crucial role in regulating the activity of the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the plasma membrane of mammalian cells.[1][2] FXYD4 is predominantly expressed in the kidney and colon, where it modulates the affinity of the Na+/K+-ATPase for sodium ions, thereby influencing sodium reabsorption.[1]

Given its nature as a membrane-associated protein, handling and studying FXYD4 in vitro presents unique challenges. Maintaining its native conformation and preventing aggregation are paramount for obtaining meaningful experimental results. This guide aims to provide a rational approach to selecting appropriate buffer systems to ensure the solubility and stability of FXYD4.

Biophysical Characteristics of Human FXYD4

Understanding the intrinsic properties of FXYD4 is fundamental to designing suitable buffer conditions.

Table 1: Summary of Human FXYD4 (UniProt P59646) Biophysical Properties

| Property | Value | Source/Method |

| Full-Length Amino Acid Sequence | MERVTLALLLLAGLTALEANDPFANKDDPFYYDWKNLQLSGLICGGLLAIAGIAAVLSGKCKCKSSQKQHSPVPEKAIPLITPGSATTC | UniProt[2] |

| Molecular Weight (Da) | 9373 | UniProt |

| Theoretical Isoelectric Point (pI) | 6.88 | Calculated using Expasy Compute pI/Mw tool |

| Transmembrane Domain | Predicted within the central region of the protein | Based on hydrophobicity analysis |

Hydrophobicity Profile

A hydrophobicity plot of FXYD4 reveals a significant hydrophobic region, corresponding to its transmembrane domain. This characteristic necessitates the use of detergents for its solubilization and maintenance in a monomeric state once extracted from the cell membrane.

A Kyte-Doolittle hydrophobicity plot of human FXYD4 would be presented here, illustrating the hydrophobic transmembrane region. This would be generated using a tool like Expasy's ProtScale with a window size of 19.

Recommended Research Buffers for FXYD4 Solubility and Stability

The choice of buffer is critical for maintaining the solubility and stability of FXYD4. The ideal buffer system will maintain a pH away from the protein's pI, contain a suitable detergent to mimic the lipid bilayer, and may include other additives to enhance stability.

pH Considerations

With a theoretical pI of 6.88, FXYD4 is least soluble at a neutral pH. To ensure solubility, it is recommended to use buffers with a pH at least one unit above or below its pI. Therefore, buffers in the pH range of 7.5-8.5 or 5.5-6.5 are advisable.

Detergent Selection

As a membrane protein, FXYD4 requires the presence of detergents for solubilization. The choice of detergent is empirical and may need to be optimized. Mild, non-ionic, or zwitterionic detergents are generally preferred to maintain the protein's native structure.

Table 2: Recommended Buffers and Detergents for FXYD4 Research

| Buffer Component | Recommended Concentration | Purpose |

| Buffering Agent | 20-50 mM | Maintain a stable pH |

| - Tris-HCl | pH 7.5-8.5 | Common, effective at slightly alkaline pH |

| - HEPES | pH 7.0-8.0 | Good buffering capacity in the physiological range |

| - MES | pH 5.5-6.7 | Suitable for slightly acidic conditions |

| Salt | 100-150 mM NaCl | Mimics physiological ionic strength, reduces non-specific interactions |

| Detergent | Above Critical Micelle Concentration (CMC) | Solubilize the transmembrane domain |

| - Dodecyl-β-D-maltoside (DDM) | ~0.01% (w/v) | Mild non-ionic detergent, often used for structural studies |

| - Lauryl Maltose Neopentyl Glycol (LMNG) | ~0.001% (w/v) | Novel detergent with good stabilizing properties |

| - Fos-Choline-12 (FC-12) | ~0.01% (w/v) | Zwitterionic detergent, can be effective for small membrane proteins |

| Additives | (Optional) | Enhance stability |

| - Glycerol | 5-10% (v/v) | Cryoprotectant, can improve protein stability |

| - Cholesterol Analogs (e.g., CHS) | 0.01-0.1% (w/v) | May be required to stabilize the native conformation |

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of FXYD4. These should be optimized for specific experimental setups.

Protocol for Assessing FXYD4 Solubility by Saturation Shake-Flask Method

-

Buffer Preparation: Prepare a series of buffers with varying pH, salt concentrations, and detergents as outlined in Table 2.

-

Protein Addition: Add an excess of purified, lyophilized FXYD4 to a fixed volume of each test buffer in a microcentrifuge tube.

-

Equilibration: Incubate the tubes on a shaker at a controlled temperature (e.g., 4°C or 25°C) for 24-48 hours to allow the protein to reach solubility equilibrium.

-

Separation of Soluble and Insoluble Fractions: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 30 minutes to pellet the insoluble protein.

-

Quantification: Carefully remove the supernatant containing the soluble protein. Determine the protein concentration in the supernatant using a suitable method such as the Bicinchoninic acid (BCA) assay or by measuring absorbance at 280 nm.

-

Data Analysis: The concentration of protein in the supernatant represents the solubility of FXYD4 in that specific buffer.

Protocol for Assessing FXYD4 Thermal Stability by Differential Scanning Fluorimetry (DSF)

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange at 5000x).

-

Prepare FXYD4 in the desired test buffers at a final concentration of 0.1-0.2 mg/mL.

-

-

Assay Setup:

-

In a 96-well qPCR plate, mix the protein solution with the fluorescent dye (e.g., to a final concentration of 5x).

-

Include control wells with buffer and dye only.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5-1.0°C per minute.

-

Monitor the fluorescence intensity during the temperature ramp.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. The midpoint of the unfolding transition (the peak of the first derivative) is the melting temperature (Tm). A higher Tm indicates greater thermal stability.

-

Visualizing Workflows and Pathways

Experimental Workflow for FXYD4 Solubility and Stability Screening

Caption: A flowchart illustrating the systematic approach to identifying optimal buffer conditions for FXYD4.

Signaling Pathway: FXYD4 Regulation of Na+/K+-ATPase

Caption: A simplified diagram showing FXYD4's interaction with and regulation of the Na+/K+-ATPase at the plasma membrane.

Conclusion

The successful in vitro study of FXYD4 is highly dependent on the careful selection of experimental conditions that promote its solubility and stability. This guide provides a foundational framework for researchers by outlining the key biophysical properties of FXYD4 and offering a rational approach to buffer selection. The provided protocols and visual aids are intended to streamline the process of optimizing conditions for FXYD4, ultimately facilitating advancements in our understanding of its physiological role and its potential as a therapeutic target. Due to the lack of specific published data on FXYD4 solubility and stability, the recommendations herein are based on its predicted properties and general principles of membrane protein biochemistry. Experimental validation is essential.

References

An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of PXYD4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria presents a formidable challenge to global public health. Novel antimicrobial agents with broad-spectrum activity are urgently needed. This document provides a comprehensive technical overview of the in vitro antibacterial profile of PXYD4, a novel investigational compound. This guide details its spectrum of activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, outlines the rigorous methodologies used for its evaluation, and presents a hypothetical mechanism of action. All data and protocols are intended to provide a framework for researchers engaged in the discovery and development of new antibacterial therapies.

Introduction

This compound is a synthetic small molecule currently under investigation for its potential as a broad-spectrum antibacterial agent. Its unique structure is hypothesized to target conserved bacterial processes, suggesting a potential for activity against a wide range of pathogens and a lower propensity for resistance development. Understanding the in vitro antibacterial spectrum is a critical first step in the evaluation of any new antimicrobial candidate. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial species. This guide summarizes the initial findings on this compound's efficacy and provides the detailed protocols necessary for reproducing and expanding upon these results.

In Vitro Antibacterial Spectrum of this compound

The antibacterial activity of this compound was evaluated against a diverse panel of pathogenic bacteria, including antibiotic-resistant strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Quantitative Data Summary

The results of the in vitro susceptibility testing are summarized in the table below. Data is presented as MIC values in micrograms per milliliter (µg/mL).

| Bacterial Species | Strain ID | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | 0.5 | 0.25 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 1 | > 32 |

| Enterococcus faecalis | ATCC 29212 | Positive | 2 | 1 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | 0.25 | 0.5 |

| Escherichia coli | ATCC 25922 | Negative | 4 | 0.015 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | 16 | 0.5 |

| Klebsiella pneumoniae | ATCC 700603 | Negative | 8 | 0.03 |

| Acinetobacter baumannii | ATCC 19606 | Negative | 16 | 1 |

Note: Data presented is hypothetical for illustrative purposes.

Detailed Experimental Protocols

The following protocols describe the standard methodologies used to determine the in vitro antibacterial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following established guidelines.

Materials:

-

This compound stock solution (1280 µg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures in logarithmic growth phase, adjusted to a final concentration of 5 x 10^5 CFU/mL

-

Positive control (bacterial suspension without compound)

-

Negative control (broth only)

-

Reference antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Compound Preparation: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well plates. The final concentrations typically range from 64 µg/mL to 0.06 µg/mL.

-

Inoculation: Each well is inoculated with 50 µL of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined to assess whether the compound is bacteriostatic or bactericidal.

Procedure:

-

Following the MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.

-

The aliquot is plated onto a Mueller-Hinton Agar (MHA) plate.

-

Plates are incubated at 37°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Caption: Workflow for MIC and MBC Determination.

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Based on preliminary structural analysis (data not shown), this compound is hypothesized to function by inhibiting bacterial DNA gyrase (GyrA/GyrB), an essential enzyme complex responsible for managing DNA topology during replication. This mechanism is distinct from that of fluoroquinolones.[1][2]

Caption: Hypothetical Mechanism of this compound via DNA Gyrase Inhibition.

Conclusion and Future Directions

The investigational compound this compound demonstrates significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including the methicillin-resistant S. aureus (MRSA) strain. Its broad-spectrum profile warrants further investigation. Future studies will focus on elucidating the precise mechanism of action, evaluating its efficacy in time-kill assays, assessing its potential for resistance development, and initiating studies in preclinical models of infection. The protocols and data presented herein serve as a foundational guide for these ongoing research efforts.

References

- 1. In vitro antibacterial activity of AZD0914, a new spiropyrimidinetrione DNA gyrase/topoisomerase inhibitor with potent activity against Gram-positive, fastidious Gram-Negative, and atypical bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Antibacterial Activity of AZD0914, a New Spiropyrimidinetrione DNA Gyrase/Topoisomerase Inhibitor with Potent Activity against Gram-Positive, Fastidious Gram-Negative, and Atypical Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Cytotoxic Effects of FXYD4 Modulation in Mammalian Cell Lines

Disclaimer: Initial searches for "PXYD4" did not yield information on a protein with this designation relevant to mammalian systems. Data strongly suggests a typographical error for FXYD4 , a known FXYD domain-containing ion transport regulator. This guide will proceed under the assumption that the intended subject is FXYD4.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a technical framework for assessing the cytotoxic effects of modulating FXYD4 in mammalian cell lines. Due to the limited direct public data on FXYD4 cytotoxicity, this guide presents a series of recommended assays and protocols based on its known function and the established roles of related FXYD proteins in cell viability.

Introduction to FXYD4

FXYD4, also known as FXYD domain-containing ion transport regulator 4, is a member of the FXYD family of small single-span membrane proteins. The primary function of FXYD4 is the modulation of the Na+/K+-ATPase, a critical ion pump responsible for maintaining the electrochemical gradients across the plasma membrane of mammalian cells[1][2][3]. Aberrant expression of FXYD family members, including FXYD4, has been observed in several cancers, suggesting a potential role in tumor progression and cell survival[4]. Specifically, increased expression of FXYD4 has been noted in ovarian cancer[4]. While direct studies on FXYD4 cytotoxicity are limited, related family member FXYD3 has been implicated in conferring resistance to chemotherapeutic agents like doxorubicin, and its modulation can impact cancer cell cytotoxicity.

Given its role in regulating a fundamental cellular process and its association with cancer, investigating the cytotoxic consequences of FXYD4 inhibition or overexpression is a logical step in evaluating its potential as a therapeutic target.

Proposed Signaling Pathway and Therapeutic Rationale

The function of FXYD4 is intrinsically linked to the activity of the Na+/K+-ATPase, which is crucial for maintaining cellular ion homeostasis. Disruption of this balance can trigger apoptotic pathways. The following diagram illustrates a hypothetical signaling cascade linking FXYD4 modulation to the induction of apoptosis.

Caption: Hypothetical signaling cascade post-FXYD4 inhibition.

Experimental Workflow for FXYD4 Cytotoxicity Assessment

A systematic approach is necessary to characterize the cytotoxic effects of FXYD4 modulation. The following workflow outlines the key experimental stages.

References

- 1. genecards.org [genecards.org]

- 2. FXYD4 FXYD domain containing ion transport regulator 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The roles of FXYD family members in ovarian cancer: an integrated analysis by mining TCGA and GEO databases and functional validations - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the discovery and synthesis of PXYD4

An In-depth Technical Guide to FXYD4 (PXYD4)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and functional characterization of FXYD4, a crucial regulator of the Na,K-ATPase. FXYD4, also known as the Channel-Inducing Factor (CHIF), is a member of the FXYD family of small, single-pass transmembrane proteins.[1][2][3] It plays a vital, tissue-specific role in modulating the kinetic properties of the Na,K-ATPase, thereby influencing ion homeostasis. This document details the seminal findings related to FXYD4, outlines protocols for its synthesis and experimental analysis, presents quantitative data on its functional effects, and illustrates its regulatory signaling pathway.

Discovery and Initial Characterization

FXYD4 was originally identified as the "Channel-Inducing Factor" (CHIF).[4][5] It is a member of the FXYD protein family, which is characterized by a conserved PFXYD motif in the extracellular domain. The family includes seven members in mammals, many of which have been shown to regulate the Na,K-ATPase. FXYD4 is a type I membrane protein with its N-terminus located extracellularly and its C-terminus in the cytoplasm.

Initial functional studies revealed that FXYD4 associates with the Na,K-ATPase in renal tissue and modulates its transport activity when co-expressed in Xenopus oocytes. A key distinguishing feature of FXYD4, compared to some other FXYD proteins like FXYD2 (the γ-subunit), is its effect on the apparent affinity for intracellular sodium ions; FXYD4 significantly increases this affinity. This property is crucial for efficient sodium reabsorption in the kidney, particularly in the collecting duct where it is prominently expressed.

Synthesis of FXYD4

The synthesis of FXYD4 for research purposes is primarily achieved through recombinant protein expression systems. Both prokaryotic and eukaryotic systems have been successfully utilized.

Recombinant Expression in E. coli

Expression in Escherichia coli is a common method for producing FXYD4 for structural and in vitro functional studies.

Experimental Protocol: Expression and Purification of FXYD4 from E. coli

-

Cloning: The coding sequence of human FXYD4 is cloned into an expression vector, often with a fusion tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).

-

Culture and Induction:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.6 mM.

-

The culture is then incubated for a further 16 hours at a lower temperature (e.g., 16°C) to enhance protein folding and solubility.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

-

Cells are lysed using sonication or a French press.

-

-

Purification:

-

Since FXYD4 is a membrane protein, it is often found in inclusion bodies when overexpressed in E. coli. These are isolated by centrifugation.

-

The fusion protein is solubilized from the inclusion bodies using a denaturant (e.g., urea or guanidinium chloride).

-

The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

The purified fusion protein is refolded by dialysis against a series of buffers with decreasing concentrations of the denaturant.

-

If necessary, the affinity tag is cleaved using a specific protease (e.g., TEV protease).

-

Expression in Eukaryotic Cells

For studying the interaction of FXYD4 with the Na,K-ATPase in a more native environment, co-expression in eukaryotic cells like Xenopus oocytes or HeLa cells is employed.

Experimental Protocol: Co-expression in Xenopus Oocytes

-

cRNA Synthesis: Capped sense-strand complementary RNAs (cRNAs) for FXYD4 and the α and β subunits of the Na,K-ATPase are synthesized in vitro from linearized cDNA templates using an appropriate RNA polymerase.

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated.

-

Microinjection: A specific amount of each cRNA (e.g., 1.5 ng of FXYD4 cRNA, 9 ng of α1 cRNA, and 1.3 ng of β1 cRNA) is co-injected into the cytoplasm of the oocytes.

-

Incubation: The injected oocytes are incubated for 2-4 days in a suitable medium (e.g., modified Barth's solution) to allow for protein expression and assembly.

-

Functional Analysis: The functional consequences of FXYD4 expression are then assessed using electrophysiological techniques, such as two-electrode voltage clamp.

Functional Characterization and Quantitative Data

FXYD4 modulates the activity of the Na,K-ATPase by altering its affinity for cations. The primary effect is an increase in the apparent affinity for intracellular Na+. This allows the pump to efficiently transport Na+ out of the cell even at low intracellular Na+ concentrations.

| Parameter | Na,K-ATPase alone | Na,K-ATPase + FXYD4 | Fold Change | Reference |

| Apparent affinity for intracellular Na+ (K'Na) | Lower | Higher | 2- to 3-fold increase | |

| Apparent affinity for extracellular K+ (K'K) | No significant change | No significant change | - | |

| Maximal velocity (Vmax) | No significant change | No significant change | - | |

| K0.5 for K+ at -100 mV | Lower | Higher | Increase | |

| K0.5 for K+ at 0 mV | Lower | Higher | Increase |

Experimental Methodologies

Co-immunoprecipitation

This technique is used to demonstrate the physical association between FXYD4 and the Na,K-ATPase.

Protocol:

-

Cell Lysis: Cells co-expressing FXYD4 and the Na,K-ATPase (or tissues endogenously expressing these proteins) are lysed in a mild detergent buffer (e.g., RIPA buffer) to solubilize membrane proteins while preserving protein-protein interactions.

-

Pre-clearing: The lysate is pre-cleared by incubation with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for one of the proteins of interest (e.g., an anti-Na,K-ATPase α1 subunit antibody) overnight at 4°C.

-

Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other protein of interest (e.g., an anti-FXYD4 antibody) to confirm co-precipitation.

Signaling Pathways and Logical Relationships

The primary signaling role of FXYD4 is the direct modulation of the Na,K-ATPase. Its expression is regulated by hormones such as aldosterone, particularly in the colon. This places FXYD4 in a pathway that controls sodium and potassium homeostasis in response to physiological signals.

Caption: Aldosterone-mediated regulation of FXYD4 expression and its effect on Na,K-ATPase activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the effect of FXYD4 on Na,K-ATPase function in a heterologous expression system.

Caption: Workflow for functional analysis of FXYD4 in Xenopus oocytes.

Conclusion

FXYD4 (CHIF) is a well-characterized, tissue-specific regulator of the Na,K-ATPase. Its discovery and subsequent investigation have provided significant insights into the fine-tuning of ion transport in tissues like the kidney and colon. The methodologies outlined in this guide provide a robust framework for the continued study of FXYD4 and its role in both normal physiology and disease states. Further research into the precise structural interactions between FXYD4 and the Na,K-ATPase, as well as the upstream regulation of FXYD4 expression, will continue to be important areas of investigation.

References

PXYD4: A Potential Inhibitor of Mycobacterium tuberculosis Trans-translation by Targeting Ribosomal Protein S1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a remarkable ability to persist within the host, necessitating long and complex treatment regimens. A key survival mechanism for Mtb, particularly under stress conditions, is the trans-translation ribosome rescue system. This guide explores the potential of PXYD4, an antagonist of the ribosomal protein S1 (RpsA), to inhibit this crucial pathway. A critical clarification is that RpsA's function lies in trans-translation , a process of rescuing stalled ribosomes, and not in the translocation of proteins across the bacterial membrane. This document provides a comprehensive overview of the underlying biology of RpsA, quantitative data on this compound's interaction with RpsA, detailed experimental protocols for studying this interaction and its effects, and a discussion of the implications for anti-tubercular drug development.

Introduction: Trans-translation as a Novel Anti-tubercular Target

Protein synthesis is a fundamental process for all living organisms. However, ribosomes can stall on messenger RNA (mRNA) that lacks a stop codon. In bacteria, a quality control mechanism known as trans-translation resolves these stalled ribosomal complexes, preventing a depletion of the ribosome pool and subsequent cell death. This process is carried out by a specialized transfer-messenger RNA (tmRNA) and a small protein B (SmpB). In Mycobacterium tuberculosis, the ribosomal protein S1 (RpsA) plays a vital role in this pathway.[1]

Given that trans-translation is essential for the survival of Mtb, particularly in non-replicating or "persister" states, its components represent attractive targets for the development of new anti-tubercular agents.[1][2] this compound has been identified as an antagonist of Mtb RpsA, suggesting its potential as an inhibitor of this critical bacterial process.

Quantitative Data: this compound and RpsA Interaction

This compound has been characterized as a binder to the C-terminal domain (CTD) of RpsA. The binding affinities have been quantified and are summarized in the table below. This data originates from commercially available information and awaits further validation in peer-reviewed studies.

| Ligand | Target | Mutant | Binding Affinity (Kd) in µM |

| This compound | RpsA-CTD | Wild Type | 3.24[2] |

| This compound | RpsA-CTD | Δ438A | 1.64[2] |

The Trans-translation Pathway in Mycobacterium tuberculosis

The trans-translation process in Mtb involves a series of coordinated molecular events to rescue a stalled ribosome. The key players are the tmRNA/SmpB ribonucleoprotein complex and the ribosomal protein S1 (RpsA).

Caption: The Mtb trans-translation pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction between this compound and RpsA and to assess the inhibitory effect of this compound on trans-translation.

Protein Expression and Purification of Mtb RpsA-CTD

A detailed protocol for obtaining purified RpsA for use in binding and functional assays.

Caption: Workflow for the expression and purification of Mtb RpsA-CTD.

Methodology:

-

Cloning: The gene encoding the C-terminal domain of M. tuberculosis RpsA is cloned into a suitable expression vector, often with a polyhistidine tag for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown to a specific optical density, and protein expression is induced (e.g., with isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is performed, for example, by sonication on ice.

-

Clarification and Purification: The cell lysate is clarified by high-speed centrifugation. The supernatant is then applied to an affinity chromatography column (e.g., Ni-NTA agarose) to bind the tagged RpsA-CTD. The column is washed, and the protein is eluted.

-

Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer to remove the elution buffer components and stored at -80°C.

Surface Plasmon Resonance (SPR) for this compound-RpsA Binding Kinetics

SPR is a label-free technique to measure the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: Purified RpsA-CTD is immobilized on the sensor chip surface.

-

Analyte Injection: Different concentrations of this compound are injected over the sensor surface.

-

Data Collection: The change in the refractive index at the surface, proportional to the binding of this compound to RpsA-CTD, is measured in real-time.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Purified RpsA-CTD is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in the same buffer.

-

Titration: this compound is titrated into the RpsA-CTD solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

In Vitro Trans-translation Assay

This assay biochemically reconstitutes the trans-translation process to measure the inhibitory effect of compounds like this compound.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified Mtb ribosomes, tmRNA, SmpB, translation factors, and an mRNA template lacking a stop codon.

-

Initiation: The reaction is initiated by the addition of radiolabeled amino acids (e.g., [³⁵S]-methionine).

-

Incubation with Inhibitor: The reaction is carried out in the presence of varying concentrations of this compound or a control solvent.

-

Analysis: The reaction products (tagged and untagged proteins) are separated by SDS-PAGE and visualized by autoradiography.

-

Quantification: The inhibition of trans-translation is quantified by the reduction in the amount of the tagged protein product.

Discussion and Future Directions

The identification of this compound as an RpsA antagonist highlights the potential of targeting the trans-translation pathway in M. tuberculosis. However, several considerations are crucial for advancing this line of research:

-

Validation of this compound's Activity: Independent, peer-reviewed studies are necessary to confirm the binding of this compound to RpsA and to demonstrate its inhibitory effect on Mtb trans-translation and its bactericidal or bacteriostatic activity against Mtb.

-

The RpsA Controversy: The role of RpsA as the target of the established anti-tubercular drug pyrazinamide (PZA) is a subject of debate in the scientific community. Some studies suggest that the active form of PZA, pyrazinoic acid (POA), binds to RpsA and inhibits trans-translation, while other studies have failed to reproduce these findings. This controversy underscores the need for rigorous validation of any compound purported to target RpsA.

-

Specificity and Off-Target Effects: The specificity of this compound for Mtb RpsA over other ribosomal proteins and human proteins needs to be thoroughly investigated to assess its potential for toxicity.

-

Lead Optimization: Should this compound prove to be a potent inhibitor of Mtb trans-translation, medicinal chemistry efforts would be required to optimize its potency, selectivity, and pharmacokinetic properties for in vivo efficacy.

References

The Untrodden Path: Investigating PXYD4 in Tuberculosis Treatment Remains a Frontier in Medical Research

Despite a comprehensive search of existing scientific literature, early-stage research specifically investigating the protein PXYD4 as a therapeutic target for tuberculosis (TB) appears to be a novel and yet-to-be-explored area of study. At present, there is no direct evidence or published data to support the development of an in-depth technical guide on this topic. The scientific community has not yet established a link between this compound and the pathogenesis of Mycobacterium tuberculosis infection or its potential as a treatment modality.

Our investigation into a potential role for this compound in tuberculosis began with a broad search for its function, particularly within immune cells that are critical for combating TB, such as macrophages. While the Human Protein Atlas, a public database, indicates some expression of the FXYD4 gene (which codes for the this compound protein) in immune cells, including macrophages and T-cells, this information is general and not in the context of an infectious disease. Furthermore, while some databases broadly categorize FXYD4 as being related to "infectious disease," there is no specific mention of tuberculosis or other bacterial infections.

The core function of this compound, as currently understood, is as a member of the FXYD family of proteins that act as regulators of Na+/K+-ATPase, an essential ion pump in cells. This role is primarily associated with ion transport and has been studied in the context of renal function and certain types of cancer. Research into the FXYD gene family has revealed correlations with the presence of immune cells within tumors, suggesting a potential, though indirect, role in immune modulation. However, this is within the framework of oncology and does not provide a direct link to the infectious disease processes of tuberculosis.

In contrast, established avenues of host-directed therapy research for tuberculosis have focused on well-characterized pathways. For instance, significant research has been conducted on phosphodiesterase-4 (PDE4) inhibitors as a potential adjunctive therapy for TB. It is important to note that PDE4 is a distinct molecule and not related to this compound.

Given the absence of foundational research, it is not possible to provide the requested in-depth technical guide, which would require quantitative data, detailed experimental protocols, and established signaling pathways for visualization. The exploration of this compound's role in the host immune response to Mycobacterium tuberculosis represents a potential, but as of now, uninvestigated, avenue for future research. Scientists and drug development professionals interested in novel host-directed therapies for tuberculosis may find this an open area for pioneering investigation. However, any such endeavor would need to begin with fundamental research to first establish a plausible biological connection between this compound and tuberculosis.

An In-Depth Technical Guide to the Physicochemical Properties of PXYD4 for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXYD4, also known as FXYD domain-containing ion transport regulator 4 or channel-inducing factor (CHIF), is a small, single-span transmembrane protein that plays a crucial role in regulating ion transport. As a member of the FXYD family, it primarily functions as an auxiliary subunit of the Na,K-ATPase, the enzyme responsible for maintaining sodium and potassium gradients across the plasma membrane. Its tissue-specific expression, particularly in the kidney and colon, and its ability to modulate the kinetic properties of the Na,K-ATPase, make it a protein of significant interest for understanding ion homeostasis and as a potential therapeutic target for related disorders. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological function, and its potential for drug development.

Physicochemical Properties of Human this compound

The physicochemical properties of a protein are fundamental to understanding its structure, function, and suitability as a drug target. While experimentally determined values for all properties of this compound are not exhaustively available, a combination of computational predictions based on its amino acid sequence and experimental data for FXYD family members provides a detailed profile.

| Property | Predicted/Experimental Value | Method/Source |

| Full Name | FXYD domain-containing ion transport regulator 4 | HGNC |

| Gene Name | FXYD4 | HGNC |

| Aliases | CHIF (Channel-Inducing Factor) | GeneCards[1] |

| UniProt ID | P59646 (Human) | UniProt |

| Amino Acid Count | 89 (processed) | UniProt |

| Molecular Weight (Theoretical) | 10.1 kDa | Calculated from sequence |

| Isoelectric Point (pI) (Theoretical) | 5.09 | Calculated from sequence |

| Transmembrane Regions | 1 | UniProt |

| Subcellular Localization | Basolateral plasma membrane | UniProt |

| 3D Structure | Not available in PDB; Predicted model available from AlphaFold | AlphaFold Database[2] |

Molecular Structure and Function

This compound is a type I membrane protein, with its N-terminus located extracellularly and its C-terminus in the cytoplasm. The defining feature of the FXYD family is a conserved 35-amino acid signature domain that includes the sequence PFXYD.

Primary and Secondary Structure

The human this compound protein consists of 89 amino acids after cleavage of a signal peptide. Analysis of its primary sequence reveals a single hydrophobic transmembrane domain that anchors the protein in the cell membrane. Spectroscopic studies, including Circular Dichroism (CD), have indicated that FXYD proteins, including this compound, adopt helical conformations within the membrane environment.

Tertiary Structure

As of late 2025, no experimentally determined three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB). However, a high-quality predicted model is available from the AlphaFold Protein Structure Database, which provides valuable insights into its likely conformation. The model shows a transmembrane alpha-helix with extracellular and intracellular domains.

Predicted 3D structure of human this compound from AlphaFold.[2]

Predicted 3D structure of human this compound from AlphaFold.[2]

Quaternary Structure and Interaction with Na,K-ATPase

This compound functions as a regulatory subunit of the Na,K-ATPase, forming a heterotrimeric complex with the catalytic α-subunit and the glycosylated β-subunit. The interaction is primarily mediated by the transmembrane domain of this compound, which associates with the M9 transmembrane helix of the Na,K-ATPase α-subunit. This interaction modulates the enzyme's affinity for Na+ and K+ ions in a tissue- and isoform-specific manner. Specifically, this compound has been shown to increase the apparent affinity of the Na,K-ATPase for intracellular Na+, thereby increasing its activity.[3]

Signaling Pathways and Regulation

The expression and function of this compound are tightly regulated by various physiological signals, primarily those involved in maintaining electrolyte balance.

Transcriptional Regulation

The expression of the FXYD4 gene is known to be regulated by aldosterone and dietary sodium intake, particularly in the kidney and colon.[4] Low sodium intake has been shown to increase FXYD4 protein expression in the kidney. The promoter region of the FXYD4 gene contains binding sites for several transcription factors, including:

-

AREB6

-

En-1

-

GR (Glucocorticoid Receptor)

-

Pax-4a

-

Pax-5

-

Pbx1a

-

PPAR-alpha

-

Spz1

This suggests a complex transcriptional network governing its expression in response to hormonal and metabolic cues.

Post-Translational Modifications

While PTMs for the FXYD family, such as phosphorylation of FXYD1 (phospholemman), are well-documented to regulate their interaction with Na,K-ATPase, specific PTMs for this compound are less characterized. However, given the presence of serine, threonine, and tyrosine residues in its intracellular domain, it is plausible that this compound is also subject to regulation by protein kinases and phosphatases. The PhosphoSitePlus database is a valuable resource for investigating potential phosphorylation sites, though specific experimental validation for this compound is an area for further research. Glycosylation and ubiquitination are other potential PTMs that could influence the stability, localization, and function of this compound.

This compound in Drug Development

The critical role of this compound in regulating Na,K-ATPase activity in specific tissues positions it as a potential drug target for diseases characterized by dysregulated ion transport, such as certain forms of hypertension and kidney disease.

This compound as a Therapeutic Target

Given its restricted expression in the kidney and colon, targeting this compound could offer a more specific therapeutic approach with fewer off-target effects compared to directly targeting the ubiquitously expressed Na,K-ATPase. Modulating the this compound-Na,K-ATPase interaction could provide a novel mechanism for fine-tuning sodium and potassium homeostasis. For instance, in conditions of excessive renal sodium retention, a small molecule inhibitor of this compound could decrease Na,K-ATPase activity, leading to natriuresis and a reduction in blood pressure.

Screening for this compound Modulators

High-throughput screening (HTS) assays are essential for identifying small molecules that can modulate the function of this compound. Several strategies could be employed:

-

Protein-Protein Interaction (PPI) Assays: These assays would screen for compounds that disrupt or enhance the interaction between this compound and the Na,K-ATPase α-subunit. Techniques such as surface plasmon resonance (SPR), fluorescence resonance energy transfer (FRET), and AlphaLISA are suitable for this purpose.

-

Functional Assays: Measuring the activity of the Na,K-ATPase in the presence and absence of this compound and test compounds can identify functional modulators. This can be done using purified and reconstituted protein complexes or in cell-based assays.

-

Electrophysiological Assays: Since this compound can induce ion channel activity in experimental systems, electrophysiological techniques could be used to screen for compounds that modulate this activity.

Experimental Protocols

Detailed methodologies are crucial for the successful study of this compound. Below are summarized protocols for key experiments.

Recombinant Expression and Purification of Human this compound in E. coli

This protocol is adapted from studies on FXYD family members.

-

Cloning: The coding sequence of human this compound is cloned into a suitable bacterial expression vector, such as pET, often with a cleavable N-terminal tag (e.g., His-tag) for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Inclusion Body Isolation: As a membrane protein, overexpressed this compound often forms inclusion bodies. Cells are harvested and lysed, and inclusion bodies are isolated by centrifugation.

-

Solubilization and Refolding: Inclusion bodies are solubilized in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride). The protein is then refolded by rapid dilution or dialysis into a buffer containing a mild detergent (e.g., LDAO or DDM) to mimic the membrane environment.

-

Purification: The refolded, tagged this compound is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The tag can then be cleaved by a specific protease.

-

Final Purification: A final size-exclusion chromatography step is often performed to obtain a pure and homogenous protein preparation.

Co-Immunoprecipitation (Co-IP) of this compound and Na,K-ATPase

This protocol is a general guideline for studying the interaction between this compound and Na,K-ATPase in a cellular context.

-

Cell Culture and Lysis: Cells endogenously expressing or co-transfected with tagged this compound and Na,K-ATPase subunits are cultured. Cells are lysed with a gentle lysis buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to this compound (or its tag) overnight at 4°C.

-

Capture of Immune Complexes: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the Na,K-ATPase α and β subunits to confirm the co-immunoprecipitation.

Conclusion

This compound is a key regulator of Na,K-ATPase activity with a highly specific tissue distribution. Its role in fine-tuning ion transport in the kidney and colon makes it a compelling target for the development of novel therapeutics for diseases involving electrolyte imbalance. A thorough understanding of its physicochemical properties, structure-function relationships, and regulatory pathways is essential for advancing drug discovery efforts targeting this important protein. Further research into its post-translational modifications and the development of specific modulators will be crucial in realizing its therapeutic potential.

References

- 1. genecards.org [genecards.org]

- 2. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]

- 3. Structural and functional interaction sites between Na,K-ATPase and FXYD proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fxyd4 FXYD domain-containing ion transport regulator 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing PXYD4 Efficacy Against Mycobacterium tuberculosis (Mtb) Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXYD4 is an antagonist of the ribosomal protein S1 (RpsA) of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. RpsA plays a critical role in the trans-translation process, a ribosome rescue system essential for Mtb's survival, particularly in non-replicating or "persister" states. By inhibiting RpsA, this compound disrupts this crucial pathway, leading to bacterial cell death. These application notes provide detailed protocols for evaluating the efficacy of this compound against various Mtb strains, from basic in vitro susceptibility testing to more complex intracellular and in vivo models.

Mechanism of Action: Inhibition of Trans-translation

Trans-translation is a quality control mechanism in bacteria that rescues ribosomes stalled on damaged or incomplete messenger RNA (mRNA). This process is mediated by a transfer-messenger RNA (tmRNA) in a complex with Small protein B (SmpB). The tmRNA-SmpB complex, along with Elongation Factor Tu (EF-Tu), recognizes the stalled ribosome. Ribosomal protein S1 (RpsA) is crucial for the binding of the tmRNA complex to the ribosome. Once bound, the stalled polypeptide is tagged for degradation, and the ribosome is recycled. This compound, as an RpsA antagonist, is believed to interfere with the binding of the tmRNA-SmpB complex, thereby inhibiting trans-translation and leading to an accumulation of stalled ribosomes and ultimately, bacterial death.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Activity of this compound Against Mtb H37Rv

| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| This compound | |||

| Isoniazid | |||

| Rifampicin |

Table 2: Intracellular Activity of this compound in Mtb-infected Macrophages

| Compound | IC50 (µM) in THP-1 cells | CC50 (µM) in THP-1 cells | Selectivity Index (CC50/IC50) |

| This compound | |||

| Rifampicin |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis

| Treatment Group | Mean Lung CFU (log10) ± SD | Mean Spleen CFU (log10) ± SD |

| Vehicle Control | ||

| This compound (dose) | ||

| Isoniazid (dose) |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Mtb. The broth microdilution method is recommended.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

Isoniazid and Rifampicin as controls

-

Sterile 96-well microplates

-

Resazurin solution (0.02% w/v)

Protocol:

-

Prepare a suspension of Mtb in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute the bacterial suspension 1:100 in 7H9 broth to obtain the final inoculum.

-

In a 96-well plate, perform serial two-fold dilutions of this compound and control drugs in 7H9 broth. The final volume in each well should be 100 µL.

-

Add 100 µL of the final bacterial inoculum to each well.

-

Include a drug-free growth control and a sterile control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is the lowest drug concentration that prevents the color change from blue (resazurin) to pink (resorufin).

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[1][2][3]

Materials:

-

Results from the MIC assay

-

Middlebrook 7H11 agar plates supplemented with 10% OADC

-

Sterile saline with 0.05% Tween 80

Protocol:

-

From the wells of the completed MIC plate showing no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a 7H11 agar plate.

-

Include the growth control well to determine the initial CFU count.

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

Count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[1]

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills Mtb over time.[4]

Materials:

-

Mtb culture in logarithmic growth phase

-

7H9 broth

-

This compound at various concentrations (e.g., 1x, 4x, and 16x MIC)

-

7H11 agar plates

Protocol:

-

Prepare a culture of Mtb in 7H9 broth to mid-log phase.

-

Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL.

-

Add this compound at the desired concentrations to separate culture tubes. Include a drug-free control.

-

Incubate the tubes at 37°C.

-

At various time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each tube.

-

Perform serial dilutions in sterile saline with Tween 80 and plate on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and then count the CFUs.

-

Plot log10 CFU/mL versus time for each this compound concentration.

Intracellular Efficacy in a Macrophage Infection Model

This protocol assesses the ability of this compound to kill Mtb residing within macrophages. The human monocytic cell line THP-1 is a commonly used model.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Mtb H37Rv

-

This compound

-

Sterile water with 0.1% Triton X-100 for cell lysis

-

7H11 agar plates

Protocol:

-

Seed THP-1 cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

-

Wash the cells and replace the medium with fresh RPMI-1640 without antibiotics.

-

Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

-

Wash the cells three times with PBS to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of this compound. Include a drug-free control.

-

Incubate the plate at 37°C in a 5% CO2 atmosphere.

-

At desired time points (e.g., 0, 2, 4, and 6 days), lyse the macrophages with Triton X-100.

-

Plate serial dilutions of the lysate on 7H11 agar to determine the intracellular CFU count.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol evaluates the therapeutic efficacy of this compound in a mouse model of chronic tuberculosis infection.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Mtb H37Rv

-

Aerosol infection chamber

-

This compound formulation for oral gavage

-

Isoniazid as a positive control

-

Homogenizer

-

7H11 agar plates

Protocol:

-

Infect mice with a low dose of Mtb H37Rv (approximately 100-200 CFU) via the aerosol route.

-

Four weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, this compound, Isoniazid).

-

Administer the compounds daily by oral gavage for four weeks.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleens and homogenize the tissues in sterile saline.

-

Plate serial dilutions of the homogenates on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and determine the bacterial load (CFU) in each organ.

-

Compare the CFU counts between the treatment groups and the vehicle control to assess the efficacy of this compound.

References

- 1. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of minimum bactericidal concentration, in single or combination drugs, against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]